REACTION_CXSMILES
|
[CH3:1][S:2]([C:5]1[CH:14]=[CH:13][C:8]2[N:9]=[C:10]([NH2:12])[S:11][C:7]=2[CH:6]=1)(=[O:4])=[O:3].[C:15]12([C:25](Cl)=[O:26])[CH2:24][CH:19]3[CH2:20][CH:21]([CH2:23][CH:17]([CH2:18]3)[CH2:16]1)[CH2:22]2>C(N(CC)CC)C>[CH3:1][S:2]([C:5]1[CH:14]=[CH:13][C:8]2[N:9]=[C:10]([NH:12][C:25]([C:15]34[CH2:24][CH:19]5[CH2:18][CH:17]([CH2:23][CH:21]([CH2:20]5)[CH2:22]3)[CH2:16]4)=[O:26])[S:11][C:7]=2[CH:6]=1)(=[O:3])=[O:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C1=CC2=C(N=C(S2)N)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)C(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C1=CC2=C(N=C(S2)NC(=O)C23CC4CC(CC(C2)C4)C3)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |